2-Hydroxy-4,5,6-trimethylnicotinonitrile
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Overview
Description
2-Hydroxy-4,5,6-trimethylnicotinonitrile is an organic compound with the molecular formula C9H10N2O. It is a derivative of nicotinonitrile, characterized by the presence of hydroxyl and methyl groups on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4,5,6-trimethylnicotinonitrile typically involves the reaction of 2-chloro-4,5,6-trimethylnicotinonitrile with a hydroxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with a hydroxyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4,5,6-trimethylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group.
Major Products:
Oxidation: Formation of 2-oxo-4,5,6-trimethylnicotinonitrile.
Reduction: Formation of 2-hydroxy-4,5,6-trimethylaminonicotinonitrile.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Hydroxy-4,5,6-trimethylnicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4,5,6-trimethylnicotinonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-Hydroxy-3,5,6-trimethylnicotinonitrile
- 2-Hydroxy-4,5,6-trimethylbenzonitrile
- 2-Hydroxy-4,5,6-trimethylpyridinenitrile
Comparison: 2-Hydroxy-4,5,6-trimethylnicotinonitrile is unique due to the specific positioning of its hydroxyl and methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4,5,6-trimethyl-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-5-6(2)8(4-10)9(12)11-7(5)3/h1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHBJRFQFOFPLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1C)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349026 |
Source
|
Record name | 2-hydroxy-4,5,6-trimethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91591-59-2 |
Source
|
Record name | 2-hydroxy-4,5,6-trimethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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